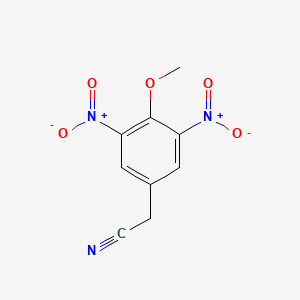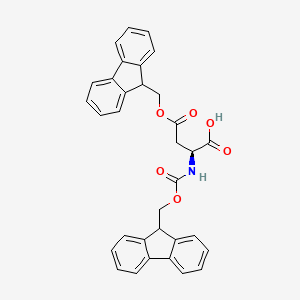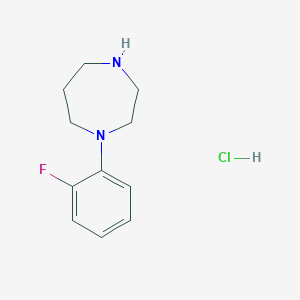
1-(2-氟苯基)-1,4-二氮杂环戊烷盐酸盐
描述
1-(2-Fluorophenyl)-1,4-diazepane hydrochloride (1-FP-1,4-DZH) is a novel fluorinated diazepane derivative that has been used in a variety of scientific applications. It is a versatile compound that has been used in the synthesis of drugs, the study of protein-ligand interactions, and the investigation of biochemical and physiological effects. Its unique structure and properties make it an attractive option for a wide range of applications.
科学研究应用
合成和结构研究
- 区域选择性合成和结构分析:1,2-乙二胺与氟代 β-二酮反应得到不同的 1,4-二氮杂环戊烷系列。结构和互变异构体由溶液中的核磁共振确定,并得到密度泛函理论计算的支持。X 射线晶体学用于分析,提供了对 1,4-二氮杂环戊烷衍生物的合成和结构性质的见解 (Nieto et al., 2017)。
癌症研究
- 具有抗癌活性的 Sigma-2 配体:1,4-二氮杂环戊烷的类似物,如 SYA013,在 Sigma-2 受体处表现出结合偏好性,并抑制多种癌细胞系。这表明在癌症治疗中的潜在应用,突出了 1,4-二氮杂环戊烷衍生物在肿瘤学研究中的重要性 (Asong et al., 2019)。
合成方法
- 高效合成方法:合成二氮杂环戊烷体系的简短两步法包括 Ugi 多组分反应,然后进行 SN2 反应。这种有效的方法为合成 1-磺酰基 1,4-二氮杂环戊烷-5-酮及其衍生物提供了一条途径,展示了 1,4-二氮杂环戊烷在合成化学中的多功能性 (Banfi et al., 2007)。
药物研究
- 抗精神病剂的开发:丁酰苯酮类似物的合成,如 4-[4-(4-氯苯基)-1,4-二氮杂环戊烷-1-基]-1-(4-氟苯基)丁烷-1-酮,显示出作为非典型抗精神病剂的潜力。这些化合物在各种受体上表现出显着的结合亲和力,表明它们在精神病学中的潜力 (Ablordeppey et al., 2008)。
结构和光谱分析
- X 射线晶体学和核磁共振研究:1,4-二氮杂环戊烷衍生物的结构和光谱表征,包括 X 射线晶体学和核磁共振,提供了对其化学性质的全面见解。这些研究对于了解这些化合物的分子结构和动力学至关重要 (Ahumada et al., 2016)。
属性
IUPAC Name |
1-(2-fluorophenyl)-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.ClH/c12-10-4-1-2-5-11(10)14-8-3-6-13-7-9-14;/h1-2,4-5,13H,3,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDJBKXSTFJYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-1,4-diazepane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




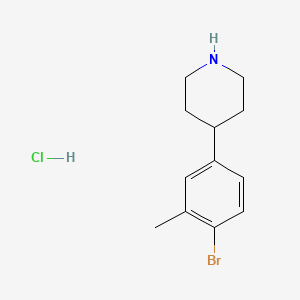

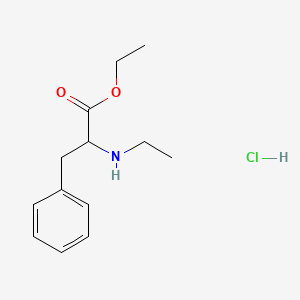
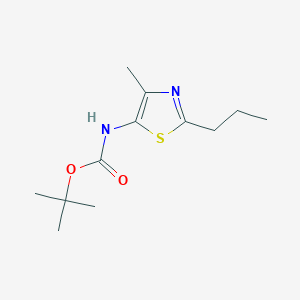
![5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1448445.png)
![3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1448446.png)



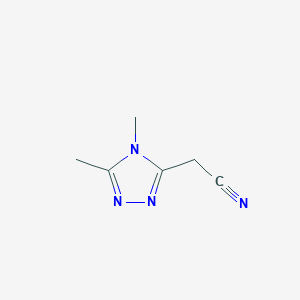
![[1-(3-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1448453.png)
